molecular formula C13H23O3P B14247543 Ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate CAS No. 404017-64-7

Ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate

Cat. No.: B14247543
CAS No.: 404017-64-7
M. Wt: 258.29 g/mol
InChI Key: HENOBKBVKGZRHK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a phospholane ring, which is a five-membered ring containing phosphorus, making it unique among esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate involves its interaction with specific molecular targets. The phospholane ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl propanoate: Similar in structure but lacks the phospholane ring.

Uniqueness

Ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate is unique due to the presence of the phospholane ring, which imparts distinct chemical and biological properties not found in simpler esters.

Properties

CAS No.

404017-64-7

Molecular Formula

C13H23O3P

Molecular Weight

258.29 g/mol

IUPAC Name

ethyl 3-(2-acetyl-3,4-dimethylphospholan-1-yl)propanoate

InChI

InChI=1S/C13H23O3P/c1-5-16-12(15)6-7-17-8-9(2)10(3)13(17)11(4)14/h9-10,13H,5-8H2,1-4H3

InChI Key

HENOBKBVKGZRHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCP1CC(C(C1C(=O)C)C)C

Origin of Product

United States

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